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molecular formula C4H5N3O2 B044468 3-Aminopyrazole-4-carboxylic acid CAS No. 41680-34-6

3-Aminopyrazole-4-carboxylic acid

Cat. No. B044468
M. Wt: 127.1 g/mol
InChI Key: KMRVTZLKQPFHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

To a solution of oxalyl chloride (6.9 mL) in dichloromethane (65 mL), cooled at −78° C., was added, dropwise, a solution of dimethyl sulfoxide (13 mL) in dichloromethane (16 mL) and the resulting mixture was stirred for 10 minutes. A solution of 2-O-methyl-glycerol (3.3 g, 31.5 mmol) in dichloromethane (16 mL) was then added dropwise and the reaction mixture was stirred for 15 minutes. Triethylamine (52 mL) was then added dropwise and the resulting mixture was stirred for 1 hour. The reaction mixture was warmed up to room temperature and an aqueous solution of hydrochloric acid (6 M, 35 mL) was added followed by 5-amino-1H-pyrazole-4-carboxylic acid (4 g, 31.5 mmol) and the resulting mixture was heated to 95° C. over 20 minutes, the temperature was maintained at 95° C. for 20 minutes. The resulting mixture was cooled to room temperature and stored at room temperature for 24 hours and at 4° C. for 62 hours. The solid formed was collected by filtration and dried in a vacuum oven to afford 1.087 g (18% yield) of 6-methoxy-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
52 mL
Type
solvent
Reaction Step Five
Quantity
16 mL
Type
solvent
Reaction Step Six
Quantity
13 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][CH:9]([CH2:12]O)[CH2:10]O.Cl.[NH2:15][C:16]1[NH:20][N:19]=[CH:18][C:17]=1[C:21]([OH:23])=[O:22]>ClCCl.C(N(CC)CC)C.CS(C)=O>[CH3:7][O:8][C:9]1[CH:10]=[N:15][C:16]2[N:20]([N:19]=[CH:18][C:17]=2[C:21]([OH:23])=[O:22])[CH:12]=1

Inputs

Step One
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
COC(CO)CO
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C=NN1)C(=O)O
Step Five
Name
Quantity
52 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
13 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 95° C. over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 95° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
WAIT
Type
WAIT
Details
stored at room temperature for 24 hours and at 4° C. for 62 hours
Duration
62 h
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=NC=2N(C1)N=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.087 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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